molecular formula C2H6OS B12060584 2-sulfanyl(1,2-13C2)ethanol CAS No. 286013-20-5

2-sulfanyl(1,2-13C2)ethanol

Cat. No.: B12060584
CAS No.: 286013-20-5
M. Wt: 80.12 g/mol
InChI Key: DGVVWUTYPXICAM-ZDOIIHCHSA-N
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Description

2-sulfanyl(1,2-13C2)ethanol is a sulfur-containing organic compound with the molecular formula C2H6OS It is a labeled compound where the carbon atoms are isotopically enriched with carbon-13

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-sulfanyl(1,2-13C2)ethanol can be achieved through several synthetic routes. One common method involves the reaction of isotopically labeled ethylene oxide (1,2-13C2) with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the final product.

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of isotopically labeled precursors followed by their reaction with hydrogen sulfide. The process requires careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl(1,2-13C2)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-sulfanyl(1,2-13C2)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies involving sulfur metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-sulfanyl(1,2-13C2)ethanol involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, influencing biochemical pathways. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic fate and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    2-sulfanyl ethanol: The non-labeled version of the compound.

    2-mercaptoethanol: Another sulfur-containing alcohol with similar properties.

    Thioethanol: A compound with a similar structure but different reactivity.

Uniqueness

2-sulfanyl(1,2-13C2)ethanol is unique due to its isotopic labeling, which makes it particularly valuable in research applications that require tracing and detailed analysis of metabolic pathways. The presence of carbon-13 allows for enhanced detection and quantification in various analytical techniques.

Properties

CAS No.

286013-20-5

Molecular Formula

C2H6OS

Molecular Weight

80.12 g/mol

IUPAC Name

2-sulfanyl(1,2-13C2)ethanol

InChI

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1

InChI Key

DGVVWUTYPXICAM-ZDOIIHCHSA-N

Isomeric SMILES

[13CH2]([13CH2]S)O

Canonical SMILES

C(CS)O

Origin of Product

United States

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